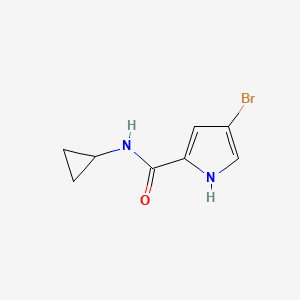

4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-5-3-7(10-4-5)8(12)11-6-1-2-6/h3-4,6,10H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYDFKPEUPOQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: Pyrrole derivatives are known for their biological activity. 4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been studied for its potential antimicrobial and anticancer properties.

Medicine: The compound's derivatives are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases.

Industry: In material science, pyrrole derivatives are used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell wall synthesis or essential enzymes.

Anticancer Activity: Involves pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrole-2-carboxamide derivatives.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |

|---|---|---|---|---|

| 4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide | 1155126-87-6 | C₈H₈BrN₂O | 243.07 | Cyclopropyl (N), Br (4) |

| N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide | 1111480-89-7 | C₁₅H₁₆BrN₂O | 327.20 | Benzyl (N), Propyl (N), Br (4) |

| 4-(2-Bromobenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | Not provided | C₁₆H₁₇BrN₂O₃ | 365.22 | 2-Bromobenzoyl (4), 3-Methoxypropyl (N) |

| 4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide | Not provided | C₁₁H₉BrN₂O₂ | 281.11 | 3-Hydroxyphenyl (N), Br (4) |

Key Differences and Implications

This contrasts with the benzyl group in the N-benzyl analog (CAS: 1111480-89-7), which may exhibit resonance donation through its aromatic system, altering electron density distribution . Methoxypropyl Group: The 3-methoxypropyl substituent in C₁₆H₁₇BrN₂O₃ () introduces an ether oxygen, enhancing solubility in polar solvents via hydrogen bonding. This contrasts with the cyclopropyl group, which is less polar but may improve metabolic stability in drug design .

Steric and Conformational Effects The cyclopropyl group is compact and rigid, minimizing steric hindrance compared to bulkier groups like benzyl or methoxypropyl. This could favor specific binding interactions in biological systems.

Molecular Weight and Lipophilicity

- The target compound has the lowest molecular weight (243.07 g/mol ), suggesting higher membrane permeability compared to analogs like C₁₆H₁₇BrN₂O₃ (365.22 g/mol ), where the bromobenzoyl group increases lipophilicity and steric bulk .

Theoretical Reactivity Insights

Conceptual density functional theory (DFT) principles () can predict reactivity trends:

- Electrophilicity : The bromine atom at position 4 enhances electrophilic aromatic substitution (EAS) susceptibility. Substituents like the cyclopropyl group may modulate this by altering ring electron density.

- Nucleophilicity : The carboxamide nitrogen’s nucleophilicity is reduced by electron-withdrawing groups (e.g., cyclopropyl), whereas electron-donating groups (e.g., methoxypropyl) may enhance it .

Biological Activity

4-Bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 4-position, a cyclopropyl group at the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells.

Antimicrobial Activity:

This compound exhibits antimicrobial properties by targeting bacterial cell wall synthesis or essential enzymes involved in bacterial metabolism. The bromine atom enhances its reactivity, allowing it to interfere with bacterial growth processes effectively.

Anticancer Activity:

In anticancer applications, it may induce apoptosis by disrupting cellular signaling pathways or interacting with proteins involved in cell proliferation. The specific pathways affected remain an area of ongoing research, but preliminary studies suggest involvement in mechanisms that regulate cell survival and death .

Antimicrobial Studies

Recent studies have shown that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values below 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis, indicating potent activity comparable to first-line antibiotics .

Anticancer Studies

In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines. For example:

- Cell Lines Tested: The compound was tested against various cancer cell lines, showing promising results in reducing cell viability.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrole structure can significantly influence biological activity. For instance:

- Cyclopropyl Group: The presence of the cyclopropyl group is crucial for maintaining high potency against bacterial strains.

- Bromine Atom: Enhances reactivity and interaction with biological targets, making it a valuable component for further functionalization.

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from a pyrrole-2-carboxylic acid or its derivative, which is then functionalized to introduce the bromine atom and the cyclopropyl amide moiety. The typical synthetic route can be summarized as follows:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Pyrrole ring formation or selection | Use of commercially available pyrrole-2-carboxylic acid or synthesis of pyrrole core. |

| 2 | Bromination | Electrophilic aromatic substitution to introduce bromine at the 4-position of the pyrrole. |

| 3 | Amide formation | Coupling of the 2-carboxylic acid group with cyclopropylamine to form the carboxamide. |

Bromination of Pyrrole Derivatives

- Reagents: N-bromosuccinimide (NBS) or bromine (Br2) in controlled conditions.

- Solvents: Commonly used solvents include dichloromethane (DCM), chloroform, or acetic acid.

- Conditions: Low temperature to moderate temperature (0–25 °C) to control regioselectivity and avoid polybromination.

- Outcome: Selective bromination at the 4-position of the pyrrole ring is favored due to electronic and steric factors.

Amide Coupling

- Activation of Carboxylic Acid: The 2-carboxylic acid group can be activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via formation of acid chlorides.

- Amine Source: Cyclopropylamine is used to introduce the cyclopropyl group in the amide.

- Reaction Conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

- Purification: The product is purified by recrystallization or chromatographic techniques.

Representative Synthetic Route Example

| Step | Reagents and Conditions | Product Description |

|---|---|---|

| 1 | Pyrrole-2-carboxylic acid (starting material) | Starting heterocyclic acid |

| 2 | NBS, DCM, 0–5 °C, 2 h | 4-bromo-pyrrole-2-carboxylic acid |

| 3 | Cyclopropylamine, EDC/HOBt, DCM, RT, 12 h | 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide |

Analytical Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic NH stretch (~3287 cm⁻¹) and carbonyl C=O stretch (~1666 cm⁻¹) confirming amide formation.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to pyrrole protons, cyclopropyl ring protons, and amide NH.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~229.07 g/mol).

- Chromatography: High-performance liquid chromatography (HPLC) confirms purity and retention time.

Research Findings and Optimization Notes

- The regioselectivity of bromination is critical; NBS is preferred over elemental bromine for controlled mono-bromination.

- Amidation efficiency improves with carbodiimide coupling reagents in the presence of additives like HOBt to minimize side reactions.

- Solvent choice affects yield and purity; anhydrous conditions are necessary to prevent hydrolysis.

- Cyclopropylamine must be handled carefully due to its volatility and potential toxicity.

- The compound exhibits limited solubility in water but moderate solubility in organic solvents such as methanol and DMSO, impacting purification and formulation.

Data Table Summarizing Preparation Parameters

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Starting Material | Pyrrole-2-carboxylic acid | Commercially available |

| Bromination Reagent | N-bromosuccinimide (NBS) | Preferred for selectivity |

| Bromination Solvent | Dichloromethane (DCM) | Anhydrous preferred |

| Bromination Temperature | 0–5 °C | Controls mono-substitution |

| Amide Coupling Agent | EDC/HOBt | Efficient amidation |

| Amine Source | Cyclopropylamine | Introduces cyclopropyl group |

| Coupling Solvent | DCM or THF | Anhydrous conditions |

| Reaction Time | 12 hours | Room temperature or slightly elevated |

| Purification Method | Recrystallization/Chromatography | Ensures high purity |

| Yield | Typically 60–80% | Depends on scale and conditions |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide?

- Methodological Answer : Synthesis requires precise control of bromination at the pyrrole C4 position and carboxamide coupling. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize over-bromination.

- Amidation : React 4-bromo-1H-pyrrole-2-carboxylic acid with cyclopropylamine using coupling agents like EDCI/HOBt in dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine:

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyrrole C4 bromine, cyclopropyl NH coupling in -NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm deviation .

- X-ray Crystallography : Resolve crystal packing (monoclinic system, space group P2/c) to confirm bond angles and Br positioning .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The bromine substituent increases susceptibility to light-induced degradation. Recommendations:

- Store in amber vials at –20°C under inert gas (argon).

- Conduct periodic HPLC analysis (C18 column, acetonitrile/water) to detect decomposition products .

Advanced Research Questions

Q. How does the bromine position (C4 vs. C5) on the pyrrole ring influence biological activity in carboxamide derivatives?

- Methodological Answer : Compare SAR using:

- Antimicrobial Assays : Test against Gram-negative (E. coli) and fungal (C. albicans) strains. Derivatives with C4 bromine (e.g., 4-bromo-N-cyclopropyl) show 2–3× higher MIC values than C5 analogs due to enhanced lipophilicity .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to assess electronic effects of Br on HOMO-LUMO gaps and binding to target enzymes .

Q. What crystallographic techniques resolve contradictions in reported bond lengths for brominated pyrroles?

- Methodological Answer : Address discrepancies via:

- High-Resolution X-ray Diffraction : Use SHELX software for refinement (R factor <0.04) .

- Multipole Refinement : Analyze electron density maps to differentiate between static disorder and true bond-length variations (e.g., C–Br: 1.89–1.92 Å in monoclinic systems) .

Q. How can conflicting bioactivity data between in vitro and in vivo models for this compound be reconciled?

- Methodological Answer : Investigate:

- Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated dehalogenation) .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. What strategies improve the yield of cyclopropane ring formation in N-cyclopropylcarboxamides?

- Methodological Answer : Optimize:

- Coupling Conditions : Use HATU/DIPEA in DMF for efficient amide bond formation (yield >80%) .

- Cyclopropane Introduction : Employ Buchwald-Hartwig amination with cyclopropylamine and Pd(OAc)/Xantphos catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.